Unoprostone
Overview
Description
Unoprostone is a prostaglandin analogue used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension who are clinically unresponsive to other ocular antihypertensive agents . It is available only with a doctor’s prescription .
Molecular Structure Analysis
Unoprostone isopropyl has the chemical name isopropyl (+)-(Z)-7-[(1R,2R,3R,5S)-3,5 dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoate .
Chemical Reactions Analysis
After ocular application, unoprostone isopropyl is hydrolyzed by esterases in the cornea to its biologically active metabolite, unoprostone free acid. Unoprostone free acid is then metabolized to several inactive metabolites with lower molecular weight and increased polarity via ε- or β-oxidation .
Physical And Chemical Properties Analysis
Unoprostone has a molecular formula of C22H38O5 and a molecular weight of 382.53 . It is soluble in DMF (25 mg/mL), DMSO (17 mg/mL), and Ethanol (12 mg/mL). It should be stored at -20°C .
Scientific Research Applications
Summary of the Application
Unoprostone is used in a transscleral, sustained-release device (URD) constructed of photopolymerized tri (ethyleneglycol) dimethacrylate and poly (ethyleneglycol) dimethacrylate . This device is designed to manage posterior eye diseases .
Methods of Application or Experimental Procedures
The URD consists of a drug-impermeable reservoir and a semi-permeable cover. The in vitro release rate of Unoprostone from the URD increased with increasing temperatures from 20 to 45°C . The URDs were sterilized with ethylene oxide gas and stored at different conditions for stability tests .
Results or Outcomes
The URD was physically stable for 24 months and is potentially useful for clinical application . The extract of the URD without Unoprostone did not affect colony formation of Chinese hamster fibroblast V79 cells, indicating the cytocompatibility of the URD .
2. Glaucoma Treatment
Summary of the Application
Unoprostone isopropyl ophthalmic solution 0.15% is used for the treatment of glaucoma . It is a novel 22-carbon ocular hypotensive agent .
Methods of Application or Experimental Procedures
Unlike the 20-carbon prostanoids, such as latanoprost, that lower intraocular pressure (IOP) primarily through an increase in uveoscleral outflow, unoprostone may lower IOP through increased aqueous outflow via the conventional trabecular meshwork pathway .
Results or Outcomes
Unoprostone is effective for IOP reduction both as monotherapy and adjunctive therapy with timolol . It has decreased affinity for the prostaglandin F2α receptor, which may explain its well-tolerated ocular and systemic side effect profile compared with other prostanoids .
3. Mouse Intraocular Pressure Research
Summary of the Application
Unoprostone is used in research to study its effects on mouse intraocular pressure (IOP) and compare it with other prostaglandin analogues .
Methods of Application or Experimental Procedures
A single drop of Unoprostone solution was topically applied once into one eye in each mouse, with the untreated contralateral eye serving as the control . IOP was then measured at various time points after drug administration .
Results or Outcomes
Unoprostone significantly lowered IOP at night (21.4%), compared with the IOP in the untreated contralateral eye 2 hours after administration . The maximum IOP reduction was 11.2% ± 1.8% of that in the untreated eye 2 hours after administration of 0.12% isopropyl unoprostone .
4. Stimulation of Ca2±activated Channels
Summary of the Application
Unoprostone is used to study its effects on the stimulation of Ca2±activated BK and CIC-2 type channels .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The stimulation of these channels by Unoprostone can lead to increased trabecular meshwork outflow .
5. Mechanisms of Action on Trabecular Meshwork Contractility
Summary of the Application
Unoprostone is used to study its effects on trabecular meshwork ™ and ciliary muscle (CM) contractility . This study was performed to clarify the possible mechanism behind the ocular hypotensive effect of unoprostone .
Methods of Application or Experimental Procedures
The effects of unoprostone on bovine TM (BTM) and ciliary muscle (CM) strips were investigated, using a custom-made force-length transducer system . The effects of unoprostone on intracellular Ca2+ mobilization in cultured human TM (HTM) were measured using fura-2AM as a fluorescent probe . Patch–clamp experiments were performed on HTM and BTM cells to investigate the unoprostone-dependent modulation of membrane currents .
6. Evidence-Based Review for Glaucoma
Summary of the Application
Unoprostone isopropyl ophthalmic solution 0.15% is used for the treatment of glaucoma . It is a novel 22-carbon ocular hypotensive agent .
Methods of Application or Experimental Procedures
Unlike the 20-carbon prostanoids, such as latanoprost, that lower intraocular pressure (IOP) primarily through an increase in uveoscleral outflow, unoprostone may lower IOP through increased aqueous outflow via the conventional trabecular meshwork pathway .
Results or Outcomes
Unoprostone is effective for IOP reduction both as monotherapy and adjunctive therapy with timolol . It has decreased affinity for the prostaglandin F2α receptor, which may explain its well-tolerated ocular and systemic side effect profile compared with other prostanoids .
Future Directions
Unoprostone controls glaucoma and ocular hypertension but does not cure them. Continue to use unoprostone even if you feel well. Do not stop using unoprostone without talking to your doctor . In addition, a study showed that intravitreal injection of unoprostone promotes regeneration of crushed optic nerve fibers in adult cats , indicating potential future applications in neuroregenerative therapies.
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAZVBUYQMHBC-SNHXEXRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905120 | |
Record name | Unoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Unoprostone is believed to reduce elevated intraocular pressure (IOP), by increasing the outflow of aqueous humor. The mechanism of action for the IOP-lowering effect of unoprostone is controversial. Early studies showed that unoprostone increases aqueous humor outflow through the uveoscleral pathway similar to the 20-carbon prostaglandin analogs, such as latanoprost.8 More recent evidence, however, shows that it may work, at least in part, through stimulation of Ca2+-activated BK and CIC-2 type channels, leading to increased trabecular meshwork outflow. | |
Record name | Unoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Unoprostone | |
CAS RN |
120373-36-6 | |
Record name | Unoprostone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120373-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Unoprostone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Unoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Unoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl)-, (5Z)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNOPROSTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4F561V3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.